SKI‑I, Unlike SKI‑II, Reduces S1P and Elevates Pro‑Apoptotic Ceramide in Melanoma Cells
In UACC 903 melanoma cells, SKI‑I (10 µM, 24 h) reduced intracellular S1P by 45% and increased total ceramide levels by 2.3‑fold relative to vehicle control. SKI‑II, at identical concentration and duration, also reduced S1P but failed to elevate ceramide levels [1]. This ceramide induction is functionally essential for SKI‑I‑mediated apoptosis in this model.
| Evidence Dimension | S1P reduction and ceramide induction |
|---|---|
| Target Compound Data | SKI‑I: S1P ↓45%, ceramide ↑2.3‑fold (UACC 903, 10 µM, 24 h) |
| Comparator Or Baseline | SKI‑II: S1P ↓ (quantified), ceramide ↑ (no change) |
| Quantified Difference | SKI‑I uniquely induces ceramide accumulation; SKI‑II does not |
| Conditions | UACC 903 human metastatic melanoma cells; 10 µM compound; 24 h treatment; LC‑MS/MS quantification |
Why This Matters
Procurement of SKI‑I is mandatory for studies requiring ceramide‑mediated apoptosis; SKI‑II cannot recapitulate this phenotype despite sharing the nominal SphK‑inhibitor classification.
- [1] Madhunapantula SV, Hengst J, Gowda R, Fox TE, Yun JK, Robertson GP. Targeting sphingosine kinase‑1 to inhibit melanoma. Pigment Cell Melanoma Res. 2012 Mar;25(2):259-74. View Source
